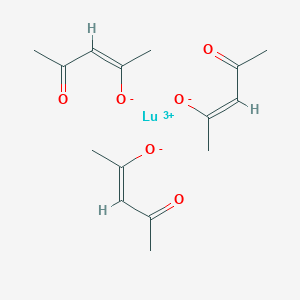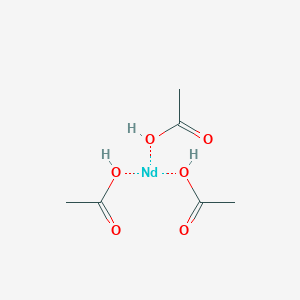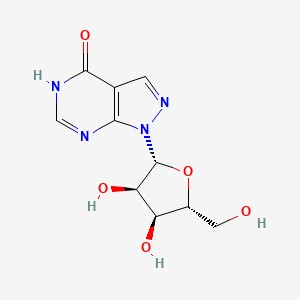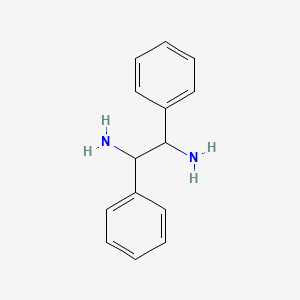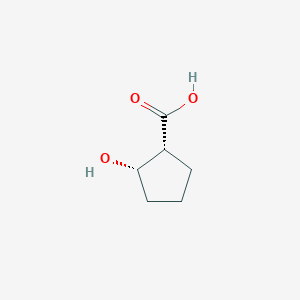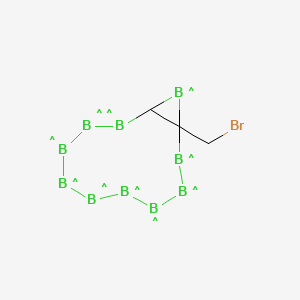
1-Bromomethyl-o-carborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromomethyl-o-carborane is a boron compound with the molecular formula C3H2B10Br . It has been used as a cross-coupling reagent for the conversion of terminal alkynes to acetonitrile .
Synthesis Analysis
The synthesis of 1-Bromomethyl-o-carborane involves the reaction of lithium diisopropylamide with dicarbonyl compounds, followed by desilylation and alkylation . Another method involves the lithiation of 1-bromomethyl-o-carborane with lithium diisopropylamide (LDA) in THF, resulting in the in situ formation of 1-lithio-2-bromomethyl-o-carborane .Molecular Structure Analysis
The molecular structure of 1-Bromomethyl-o-carborane consists of a boron compound with a bromomethyl group attached .Chemical Reactions Analysis
1-Bromomethyl-o-carborane reacts at low temperature with lithium diisopropylamide to form 1-bromomethyl-2-lithio-o-carborane. The latter can react with various electrophiles to give disubstituted carboranes .Physical And Chemical Properties Analysis
1-Bromomethyl-o-carborane has a molecular weight of 227.1 g/mol . It has a rotatable bond count of 1 and a complexity of 188 .Scientific Research Applications
Medicine: Synthesis of Functionalized Carborane Derivatives
1-Bromomethyl-o-carborane serves as a precursor for the synthesis of various functionalized carborane derivatives. These derivatives have potential applications in medicine, particularly in the development of boron neutron capture therapy (BNCT) agents . BNCT is a targeted cancer treatment that uses boron-containing compounds to deliver lethal doses of radiation specifically to tumor cells.
Materials Science: Development of Boron-Containing Polymers
The unique properties of carboranes, such as thermal stability and electronic characteristics, make them suitable for creating advanced materials. 1-Bromomethyl-o-carborane can be used to synthesize boron-containing polymers and composites, which have applications in creating flame-retardant materials, semiconductors, and nanomaterials .
Organometallic Chemistry: Ligand Synthesis
In organometallic chemistry, 1-Bromomethyl-o-carborane is utilized to synthesize ligands that can form complexes with various metals. These complexes are studied for their catalytic properties and potential use in various chemical reactions, including those that are important for industrial processes .
Coordination Chemistry: Building Blocks for Metal-Organic Frameworks (MOFs)
Carboranes are also used as building blocks for the construction of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, separation, and catalysis. The incorporation of carborane units into MOFs can enhance their stability and functionality .
Synthesis of Novel Terminal Alkynes
1-Bromomethyl-o-carborane is used in the synthesis of novel terminal alkynes, which are valuable intermediates in organic synthesis. These alkynes can be further transformed into a variety of chemical compounds, expanding the toolkit available for synthetic chemists .
Photophysical Research: Aggregation-Induced Emission
Research into the photophysical properties of carborane-based molecules has led to the discovery of aggregation-induced emission (AIE). This phenomenon is observed in certain carborane-containing macrocycles, which exhibit enhanced emission in the aggregated state and solid state. This property is valuable for the development of new materials for optoelectronics and sensing applications .
Safety and Hazards
1-Bromomethyl-o-carborane is classified as a flammable solid. It is harmful if swallowed and can cause skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Carborynes, three-dimensional analogues of benzyne, can be generated in situ from the precursors 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf), or 1-Me3Si-2- [IPh (OAc)]-1,2-C2B10H10 or [1-Li-3-N2-1,2-C2B10H10] [BF4]. They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science, and organometallic/coordination chemistry . This suggests that 1-Bromomethyl-o-carborane and similar compounds could have promising future applications in these fields.
Mechanism of Action
Target of Action
1-Bromomethyl-o-carborane is a complex compound that interacts with various targets. Carboranes, in general, are known to interact with biological molecules and have been used in boron neutron capture therapy (bnct) for cancer treatment .
Mode of Action
It’s known that carboranes can undergo lithiation, a process where a lithium atom is introduced into the molecule . This process can lead to the formation of new compounds, which can further react with various electrophiles .
Biochemical Pathways
Carboranes have been used in bnct, a therapy that relies on the nuclear capture and fission reaction of boron-10 isotope . This process results in high-energy alpha particles and recoil lithium nuclei, which can efficiently kill cancer cells on a cellular scale .
Pharmacokinetics
The nuclear targeting of boron achieved by a compound consisting of doxorubicin (dox) and carborane (cb) has been reported . This suggests that carborane derivatives can be designed to enhance bioavailability and target specificity.
Result of Action
The use of carboranes in bnct has shown promising results in efficiently killing cancer cells with high accuracy, short course, and low side-effects .
Action Environment
It’s known that polar solvents can improve the reactivity and increase the activity of free radicals, which may lead to termination or chain transfer reactions .
properties
InChI |
InChI=1S/C3H3B10Br/c14-1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVRXIARQXIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3B10Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromomethyl-o-carborane | |
CAS RN |
19496-84-5 |
Source


|
| Record name | 1-Bromomethyl-1,2-dicarba-closo-dodecaborane(12) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the applications of 1-bromomethyl-o-carborane in synthetic chemistry?
A1: 1-Bromomethyl-o-carborane serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions. [] It allows for the introduction of a carborane moiety into diverse molecular structures, which can be particularly useful in medicinal chemistry and materials science. For example, the research highlights the nickel-catalyzed cross-coupling of 1-bromomethyl-o-carborane with both alkyl and aryl Grignard reagents. [] This reaction enables the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules containing the unique carborane cage structure. []
Q2: What makes 1-bromomethyl-o-carborane particularly useful in cross-coupling reactions?
A2: The reactivity of 1-bromomethyl-o-carborane in cross-coupling reactions stems from the presence of the bromine atom, which acts as a leaving group. This allows the carborane moiety, known for its unique electronic and steric properties, to be readily transferred to various coupling partners. This is particularly important when working with sterically hindered substrates, as demonstrated by the successful coupling with alkyl Grignard reagents. [] This ability to participate in cross-coupling reactions even with sterically hindered substrates makes it a valuable tool in synthesizing diverse and complex carborane derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

